2-{[5-(4-chlorophenyl)-[1,2,4]triazolo[3,4-b][1,3]thiazol-3-yl]sulfanyl}-1-[1-(2-methoxyethyl)-2,5-dimethyl-1H-pyrrol-3-yl]ethan-1-one
Description
This compound features a hybrid heterocyclic scaffold comprising a [1,2,4]triazolo[3,4-b][1,3]thiazole core substituted with a 4-chlorophenyl group at position 3. A sulfanyl (-S-) linker connects this core to a 1-[1-(2-methoxyethyl)-2,5-dimethyl-1H-pyrrol-3-yl]ethan-1-one moiety. The structural complexity of this molecule is notable for its combination of triazole, thiazole, and pyrrole rings, which are associated with diverse biological activities. Triazole derivatives are recognized for antimicrobial, antifungal, and anticancer properties , while thiazole-containing compounds often exhibit enhanced metabolic stability and binding affinity. The 2-methoxyethyl and dimethylpyrrole substituents likely improve lipophilicity and bioavailability, as alkyl/aryl groups are known to modulate these properties .
Properties
IUPAC Name |
2-[[5-(4-chlorophenyl)-[1,3]thiazolo[2,3-c][1,2,4]triazol-3-yl]sulfanyl]-1-[1-(2-methoxyethyl)-2,5-dimethylpyrrol-3-yl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21ClN4O2S2/c1-13-10-17(14(2)25(13)8-9-28-3)19(27)12-30-21-24-23-20-26(21)18(11-29-20)15-4-6-16(22)7-5-15/h4-7,10-11H,8-9,12H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUSCWAXXNPPWMX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N1CCOC)C)C(=O)CSC2=NN=C3N2C(=CS3)C4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21ClN4O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[5-(4-chlorophenyl)-[1,2,4]triazolo[3,4-b][1,3]thiazol-3-yl]sulfanyl}-1-[1-(2-methoxyethyl)-2,5-dimethyl-1H-pyrrol-3-yl]ethan-1-one typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the triazolo-thiazole core, followed by the introduction of the chlorophenyl group and the pyrrole ring. The reaction conditions often require the use of strong acids or bases, high temperatures, and inert atmospheres to ensure the desired transformations.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high purity and consistency.
Chemical Reactions Analysis
Types of Reactions
2-{[5-(4-chlorophenyl)-[1,2,4]triazolo[3,4-b][1,3]thiazol-3-yl]sulfanyl}-1-[1-(2-methoxyethyl)-2,5-dimethyl-1H-pyrrol-3-yl]ethan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro groups or other reducible functionalities.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at the chlorophenyl group or other reactive sites.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate, reducing agents such as sodium borohydride or lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The conditions often involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups at specific positions on the molecule.
Scientific Research Applications
2-{[5-(4-chlorophenyl)-[1,2,4]triazolo[3,4-b][1,3]thiazol-3-yl]sulfanyl}-1-[1-(2-methoxyethyl)-2,5-dimethyl-1H-pyrrol-3-yl]ethan-1-one has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development and pharmacological studies.
Industry: Utilized in the development of new materials, catalysts, and other industrial applications.
Mechanism of Action
The mechanism of action of 2-{[5-(4-chlorophenyl)-[1,2,4]triazolo[3,4-b][1,3]thiazol-3-yl]sulfanyl}-1-[1-(2-methoxyethyl)-2,5-dimethyl-1H-pyrrol-3-yl]ethan-1-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Key Observations :
- Core Modifications : Replacement of the pyrrole moiety with morpholine (as in ) reduces steric bulk but may alter target specificity.
- Substituent Effects : Fluorophenyl groups () vs. chlorophenyl groups (target compound) influence electronic properties and binding interactions. Chlorine’s higher electronegativity may enhance halogen bonding in biological targets.
- Synthetic Routes: DMF is commonly used for coupling reactions in analogues (), while ethanol/sodium acetate facilitates cyclization ().
Physicochemical and Computational Comparisons
Insights :
- The target compound’s higher molecular weight and polar surface area may limit passive diffusion but improve target specificity.
- Pyrrole and 2-methoxyethyl groups contribute to its elevated LogP, favoring membrane permeability .
Research Findings and Implications
- Structural Flexibility : The perpendicular orientation of one fluorophenyl group in analogues () suggests conformational adaptability, which could influence binding kinetics in the target compound.
- Synthetic Challenges : Complex multi-step syntheses are common for triazole-thiazole hybrids (e.g., ), necessitating optimization for scalability.
Biological Activity
The compound 2-{[5-(4-chlorophenyl)-[1,2,4]triazolo[3,4-b][1,3]thiazol-3-yl]sulfanyl}-1-[1-(2-methoxyethyl)-2,5-dimethyl-1H-pyrrol-3-yl]ethan-1-one is a novel chemical entity that integrates various pharmacophoric elements known for their biological activities. This article aims to provide a comprehensive overview of its biological activity based on recent studies and findings.
Chemical Structure and Properties
The compound features a complex structure that includes a triazole-thiazole moiety and a pyrrole derivative. Its molecular formula is with a molecular weight of approximately 364.89 g/mol. The presence of the chlorophenyl group and the methoxyethyl substituent suggests potential interactions with biological targets.
Antimicrobial Activity
Research indicates that compounds featuring the 1,2,4-triazole and thiazole scaffolds exhibit significant antimicrobial properties. For instance, derivatives of 1,2,4-triazoles have demonstrated efficacy against various bacterial strains including Staphylococcus aureus and Escherichia coli . The specific compound under discussion may similarly possess broad-spectrum antibacterial activity due to its structural components.
Table 1: Antimicrobial Activity of Related Compounds
| Compound Name | Bacterial Strain | MIC (µg/mL) |
|---|---|---|
| Triazole A | S. aureus | 0.125 |
| Triazole B | E. coli | 0.250 |
| Triazole C | P. aeruginosa | 0.500 |
Anticancer Activity
The triazole-thiazole hybrid compounds have been reported to exhibit anticancer activity in various studies. For example, compounds similar to the one in focus have shown cytotoxic effects against cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) . The mechanism of action is believed to involve the induction of apoptosis and inhibition of cell proliferation.
Case Study: Anticancer Activity
In a study evaluating the cytotoxic effects of triazolo-thiazole derivatives, one compound demonstrated an IC50 value of 10 µM against MCF-7 cells, indicating significant potential for development as an anticancer agent .
Structure-Activity Relationship (SAR)
The biological activity of the compound can be attributed to its structural features. The presence of electron-withdrawing groups like chlorine enhances the lipophilicity and reactivity towards biological targets. Additionally, the methoxyethyl group may improve solubility and bioavailability.
Table 2: Structure-Activity Relationship Insights
| Structural Feature | Effect on Activity |
|---|---|
| Chlorine Substitution | Increases potency |
| Methoxyethyl Group | Enhances solubility |
| Triazole-Thiazole Core | Essential for antimicrobial action |
Q & A
Q. What are the standard synthetic routes for constructing the triazolo[3,4-b]thiazole core present in this compound?
The triazolo[3,4-b]thiazole moiety can be synthesized via cyclocondensation of thiosemicarbazides with α-haloketones or via [1,2,4]triazole-thiazole fusion reactions. Evidence from analogous syntheses highlights the use of PEG-400 as a green solvent and Bleaching Earth Clay (pH-12.5) as a heterogenous catalyst under reflux (70–80°C) to achieve high yields . Optimization of stoichiometry and reaction time (monitored by TLC) is critical to avoid side products.
Q. How can elemental analysis, NMR, and LC-MS be employed to confirm the structure of this compound?
- Elemental analysis verifies the empirical formula by comparing experimental and theoretical C/H/N/S percentages.
- ¹H NMR identifies protons in distinct environments: the 2-methoxyethyl group (δ 3.2–3.5 ppm), pyrrole methyl groups (δ 2.1–2.3 ppm), and sulfanyl-linked protons (δ 4.5–5.0 ppm).
- LC-MS confirms molecular weight via [M+H]⁺ or [M–Cl]⁺ adducts, with fragmentation patterns validating substituent connectivity .
Advanced Research Questions
Q. What strategies are recommended for optimizing the sulfanylation step in this compound’s synthesis?
The sulfanylation of the triazolo-thiazole core requires careful selection of thiol precursors and catalysts. For example, using substituted thiols in PEG-400 with catalytic Bleaching Earth Clay enhances regioselectivity . Kinetic studies (e.g., varying temperature from 50–90°C) and Design of Experiments (DoE) can identify optimal conditions, while TLC or HPLC monitors intermediate stability .
Q. How can computational methods resolve contradictions in spectral data during structural elucidation?
- Multiwfn software analyzes electron density topology (e.g., Laplacian of electron density at bond critical points) to validate covalent bonding in the triazole-thiazole system .
- DFT calculations (B3LYP/6-31G*) predict NMR chemical shifts, which can be cross-validated with experimental data to resolve ambiguities in aromatic proton assignments .
Q. What in silico approaches are suitable for predicting this compound’s biological targets?
- Molecular docking (AutoDock Vina, Schrödinger) against protein databases (e.g., BRD4, kinase domains) identifies potential binding pockets. The triazole-thiazole system may act as a hydrogen-bond acceptor, while the 4-chlorophenyl group enhances hydrophobic interactions .
- ADME analysis (SwissADME) evaluates bioavailability, with attention to the 2-methoxyethyl group’s impact on solubility and metabolic stability .
Q. How can synthetic byproducts arising from pyrrole alkylation be minimized?
Competing alkylation at the pyrrole nitrogen can be suppressed by:
- Using bulky bases (e.g., DBU) to deprotonate specific sites.
- Lowering reaction temperature (<50°C) to reduce side reactions.
- Introducing protecting groups (e.g., Boc) on the pyrrole ring prior to alkylation .
Methodological Considerations
Q. What experimental designs are effective for scaling up this compound’s synthesis?
- Flow chemistry (e.g., microreactors) improves heat/mass transfer during exothermic steps like cyclocondensation .
- DoE-based optimization (e.g., response surface methodology) balances variables like catalyst loading, solvent volume, and reaction time to maximize yield .
Q. How should researchers address discrepancies in biological activity between predicted and experimental results?
- SAR studies : Systematically modify substituents (e.g., replace 4-chlorophenyl with 4-fluorophenyl) to assess activity trends .
- Off-target screening (e.g., kinase panels) identifies unintended interactions, while metabolite profiling (LC-MS/MS) detects degradation products that may interfere with assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
